molecular formula C20H23F6N7O3 B2742868 RBN-2397 CAS No. 2381037-82-5

RBN-2397

Cat. No.: B2742868
CAS No.: 2381037-82-5
M. Wt: 523.4 g/mol
InChI Key: UQZCQKXJAXKZQH-LBPRGKRZSA-N
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Mechanism of Action

Pharmacokinetics

It is known that rbn-2397 is orally active , suggesting that it can be absorbed through the digestive tract

Action Environment

The action of this compound can be influenced by environmental factors. For instance, PARP7, the target of this compound, is upregulated in response to cellular stress, such as viral infection and cigarette smoke . Therefore, these environmental factors could potentially influence the efficacy of this compound.

Safety and Hazards

Atamparib is considered very toxic if swallowed and irritating to the skin. It poses a risk of serious damage to the eyes and health by prolonged exposure. There’s also a possible risk of impaired fertility and harm to unborn children .

Future Directions

Atamparib is currently in Phase II for various conditions including Head And Neck Squamous Cell Carcinoma (HNSC) and Breast Cancer . According to GlobalData, Phase II drugs for these conditions have a phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

Biochemical Analysis

Biochemical Properties

RBN-2397 selectively inhibits PARP7, a monoPARP that catalyzes the transfer of single units of ADP-ribose onto substrates (MARylation) to change their function . This inhibition of PARP7-dependent MARylation by this compound has been demonstrated with an IC50 of 2 nM .

Cellular Effects

This compound has been shown to directly inhibit cellular proliferation and restore Type I interferon signaling by inhibiting PARP7 in tumor cells . This leads to the stimulation of innate or adaptive antitumor immune responses . In preclinical models, this compound potently restored tumoral Type I IFN signaling as demonstrated by increases in interferon-stimulated genes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PARP7-dependent MARylation . This inhibition leads to the restoration of Type I IFN signaling, as demonstrated by the induction of STAT1 phosphorylation . This effect on STAT1 phosphorylation was phenocopied by PARP7 knockout (KO), further demonstrating the specificity of this compound’s action .

Temporal Effects in Laboratory Settings

It has been reported that this compound leads to durable, complete tumor regression in a NCI-H1373 lung cancer xenograft .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce tumor-specific adaptive immune memory in an immunocompetent mouse cancer model

Metabolic Pathways

It is known that this compound inhibits PARP7, an enzyme that plays a role in response to cellular stress .

Preparation Methods

The synthesis of RBN-2397 involves a series of chemical reactions designed to produce the desired molecular structure. The synthetic route typically includes the following steps:

    Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridazinone ring.

    Introduction of trifluoromethyl groups: Trifluoromethyl groups are introduced into the molecule through reactions with trifluoromethylating agents.

    Attachment of the piperazine moiety: The piperazine ring is attached to the core structure through nucleophilic substitution reactions.

    Final assembly: The final steps involve the coupling of various intermediates to form the complete this compound molecule.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques.

Chemical Reactions Analysis

RBN-2397 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RBN-2397 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

RBN-2397 is unique among PARP inhibitors due to its specificity for PARP7. Other similar compounds include:

Compared to these compounds, this compound’s specificity for PARP7 allows it to target a different pathway, potentially offering therapeutic benefits in cancers that are resistant to other PARP inhibitors .

Properties

IUPAC Name

4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZCQKXJAXKZQH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F6N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381037-82-5
Record name Atamparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2381037825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atamparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1MW2ME77A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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